molecular formula C24H27NO4 B6525000 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one CAS No. 929513-46-2

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B6525000
CAS No.: 929513-46-2
M. Wt: 393.5 g/mol
InChI Key: QLPKJMOJXSWDEW-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a 4H-chromen-4-one backbone substituted at positions 2, 5, 7, and 7. Key structural features include:

  • Position 2: A phenyl group, common in bioactive flavonoids for enhancing π-π stacking interactions.
  • Position 5: A methoxy group, which increases lipophilicity and may influence metabolic stability.
  • Position 8: A (3,5-dimethylpiperidin-1-yl)methyl substituent, a sterically bulky and basic moiety that may modulate receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-15-9-16(2)13-25(12-15)14-18-19(26)10-22(28-3)23-20(27)11-21(29-24(18)23)17-7-5-4-6-8-17/h4-8,10-11,15-16,26H,9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPKJMOJXSWDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}

This structure features a chromone backbone with a piperidine moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromone derivatives. Specifically, the compound demonstrated notable inhibition of ATR kinase , a critical regulator in the DNA damage response pathway.

In Vitro Studies

  • HeLa Cell Line : The compound inhibited Chk1 phosphorylation at Ser317 at concentrations as low as 3.995 µM. Further analysis revealed that it effectively reduced Chk1 expression at concentrations of 2 and 5 µM, indicating its potential as an anticancer agent through modulation of the ATR pathway .
  • Molecular Docking Studies : Docking simulations showed that this compound binds effectively to the ATR kinase domain, exhibiting interactions comparable to known inhibitors like Torin2 .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed using RAW 264.7 macrophages, which are widely used to study inflammation.

Experimental Findings

  • Nitric Oxide Production : The compound suppressed LPS-induced nitric oxide (NO) production without inducing cytotoxicity in RAW 264.7 cells after 24 hours of treatment. This suggests that it may serve as a therapeutic agent for inflammatory diseases .
  • NF-κB Activation : It was observed that this chromone derivative significantly inhibited NF-κB activation, which is a key transcription factor involved in inflammatory responses .

Comparative Biological Activity

The following table summarizes the biological activities of various chromone derivatives, including the target compound:

Compound NameAnticancer ActivityAnti-inflammatory ActivityCytotoxicity
This compoundYesYesNo
7-Methoxy-2-(2-phenylethyl)chromoneModerateYesNo
6,7-Dimethoxy-2-(2-phenylethyl)chromoneYesModerateLow
6-Hydroxy-7-methoxy-2-(2-phenylethyl)chromoneModerateNoYes

Case Studies

A significant study investigated the effects of various chromone derivatives on cancer cell lines and inflammatory markers. The results indicated that those with piperidine substitutions exhibited enhanced potency in both anticancer and anti-inflammatory activities compared to their non-substituted counterparts .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table compares the target compound with key analogues identified in the literature:

Compound Name / CAS No. Position 2 Position 5 Position 7 Position 8 Key Features
Target Compound Phenyl OCH₃ OH (3,5-dimethylpiperidin-1-yl)methyl Bulky basic substituent; potential for enhanced bioavailability
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (FDB006911) 4-Methoxyphenyl OH OCH₃ H Polar 4-methoxy group; higher solubility due to hydroxyl at position 5
4',7-Dimethylapigenin (5128-44-9) 4-Methoxyphenyl H OCH₃ H Reduced steric hindrance; simpler structure with lower molecular weight
Glycosylated Derivatives (e.g., 520-27-4) Varied Varied Glycosides Varied Sugar moieties improve water solubility but reduce membrane permeability

Crystallographic and Structural Insights

  • Structural Refinement : Programs like SHELXL () and visualization tools like ORTEP-3 () are critical for resolving chromen-4-one derivatives. The dimethylpiperidine group’s conformational flexibility may complicate crystallographic analysis compared to planar substituents like methoxy groups .
  • Hydrogen Bonding : The hydroxyl at position 7 and methoxy at position 5 create hydrogen-bonding networks similar to those in FDB006911, but steric effects from the dimethylpiperidine group could alter crystal packing .

Research Implications and Gaps

  • Synthetic Challenges : Introducing the dimethylpiperidine group requires multi-step functionalization, unlike simpler methylation or glycosylation reactions .
  • Computational Modeling : Molecular docking studies could clarify how the dimethylpiperidine group interacts with targets like G-protein-coupled receptors or acetylcholinesterase.

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